molecular formula C20H20ClN3OS B2512653 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide CAS No. 897456-69-8

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2512653
CAS No.: 897456-69-8
M. Wt: 385.91
InChI Key: RVYYELVGWIFGGK-UHFFFAOYSA-N
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Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide is a complex organic compound featuring a benzamide core linked to an imidazole ring through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the thioether linkage and finally the attachment of the benzamide moiety. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Linkage Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Benzamide Attachment: The final step involves coupling the thioether-linked imidazole with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing a thiazole ring, which also exhibit diverse biological activities.

    Pyrimidine Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.

Uniqueness

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide is unique due to its specific combination of an imidazole ring, thioether linkage, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-13-9-14(2)11-16(10-13)19(25)22-7-8-26-20-23-12-18(24-20)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYYELVGWIFGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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